molecular formula C17H16ClN3O B12198252 N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide

N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide

Cat. No.: B12198252
M. Wt: 313.8 g/mol
InChI Key: BYJKSUUONLXDQS-UHFFFAOYSA-N
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Description

N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is a compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The compound’s structure features a chloro-substituted imidazo[1,2-a]pyridine core with a propanamide group, making it a unique entity in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields a variety of substituted imidazo[1,2-a]pyridines. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium persulfate (K2S2O8) and iodine (I2) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to γ-aminobutyric acid (GABA) receptors in the central nervous system, similar to other imidazo[1,2-a]pyridine compounds like zolpidem . This binding can modulate neurotransmitter activity, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its chloro and propanamide groups may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C17H16ClN3O

Molecular Weight

313.8 g/mol

IUPAC Name

N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide

InChI

InChI=1S/C17H16ClN3O/c1-3-15(22)20-17-16(12-6-4-11(2)5-7-12)19-14-9-8-13(18)10-21(14)17/h4-10H,3H2,1-2H3,(H,20,22)

InChI Key

BYJKSUUONLXDQS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)C

Origin of Product

United States

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